N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)19-10-6-17(7-11-19)21(27-14-4-5-15-27)16-24-22(28)23(29)25-18-8-12-20(30-3)13-9-18/h6-13,21H,4-5,14-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTSXJMGOXKHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution and Reduction
Chloroethyl Intermediate :
Pyrrolidine Incorporation :
- Substitute the chloro group with pyrrolidine via nucleophilic substitution.
- Conditions : Pyrrolidine (2 eq), K₂CO₃, DMF, 80°C, 12 h.
- Intermediate : 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethanone.
Ketone Reduction :
Route 2: Mannich Reaction
- Condense 4-(dimethylamino)benzaldehyde, pyrrolidine, and ammonium chloride in a one-pot Mannich reaction.
- Conditions : Ethanol, reflux, 24 h.
- Product : Direct formation of the ethylamine intermediate.
- Yield : ~50% (lower due to competing side reactions).
Synthesis of N'-(4-Methoxyphenyl)ethanediamide
Oxalyl Chloride Activation
Mono-Amide Formation :
Coupling with 4-Methoxyaniline :
Alternative Pathways and Optimization
Symmetric Coupling Approach
Weinreb Amide Intermediate
- Convert oxalyl chloride to a Weinreb amide (N-methoxy-N-methyloxalamide) for selective coupling.
- Advantage : Enables sequential amine addition under milder conditions.
- Steps :
Critical Reaction Parameters
Analytical Characterization
NMR Spectroscopy :
Mass Spectrometry :
IR Spectroscopy :
Challenges and Mitigation Strategies
- Regioselectivity : Stepwise coupling minimizes cross-reactivity.
- Byproduct Formation : Excess oxalyl chloride leads to bis-acylated products; strict stoichiometry is critical.
- Amine Reactivity : Aliphatic amine (ethylamine) reacts preferentially over aromatic 4-methoxyaniline.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity through modulation of sodium channels. Studies suggest that N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide may act on voltage-gated sodium channels, providing a mechanism for anticonvulsant effects.
- Analgesic Properties : The compound has been investigated for its potential as an analgesic agent, with mechanisms involving the inhibition of cyclooxygenase enzymes (COX), which are critical in pain pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting specific pathways associated with inflammatory responses, potentially benefiting conditions like arthritis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through ring construction or functionalization.
- Introduction of the Dimethylamino Group : Achieved via substitution reactions using dimethylamine.
- Attachment of the Methoxyphenyl Group : This is done through nucleophilic substitution reactions.
- Final Coupling : The final step involves coupling intermediates to form the target molecule under controlled reaction conditions.
Study 1: Anticonvulsant Efficacy
A study published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models. The study highlighted the compound's ability to modulate sodium channel activity effectively, leading to reduced seizure frequency .
Study 2: Analgesic Properties
Another research article focused on the analgesic properties of this compound, revealing that it effectively inhibited COX enzymes in vitro. In vivo studies confirmed its potential as a pain relief agent, suggesting further exploration for therapeutic applications in chronic pain management .
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Containing Triazine Derivative ()
The compound N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide shares key features with the target molecule:
- Shared Groups: Pyrrolidine, dimethylaminophenyl, and amide linkages.
- Triazines are known for hydrogen-bonding capacity and planar geometry, which may enhance DNA intercalation or enzyme inhibition compared to the ethanediamide’s flexibility .
- Synthesis : Both compounds likely require multi-step nucleophilic substitution or condensation reactions, though the triazine derivative’s synthesis involves hydroxymethyl intermediates, complicating purification .
Thonzylamine Hydrochloride ()
Thonzylamine hydrochloride (2-((2-(dimethylamino)ethyl)(p-methoxy-benzyl)amino)pyrimidine hydrochloride) is a first-generation antihistamine. Key comparisons:
- Shared Groups: Dimethylaminoethyl and p-methoxybenzyl (analogous to the target’s 4-methoxyphenyl).
- Divergence: Thonzylamine’s pyrimidine ring versus the ethanediamide backbone. The hydrochloride salt in thonzylamine improves aqueous solubility, a property unconfirmed for the target compound .
- Pharmacology : Thonzylamine’s antihistaminic activity suggests the target may share H1 receptor antagonism, but the absence of a pyrimidine or charged group could alter potency or selectivity .
Pyrimidine-Based Sulfonamide ()
The N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide crystal structure highlights:
- Shared Motifs : Aromatic substituents (fluorophenyl vs. methoxyphenyl) and sulfonamide/amide linkages.
- Divergence : The sulfonamide group in enhances hydrogen-bonding capacity and acidity compared to the target’s ethanediamide. Fluorine substitution increases electronegativity and metabolic stability, whereas methoxy groups may prioritize lipophilicity .
Data Table: Structural and Functional Comparison
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C23H31N3O3
- Molecular Weight: 397.51 g/mol
- IUPAC Name: N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES: COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group and pyrrolidine ring are crucial for modulating enzyme activity and influencing cellular signaling pathways.
Interaction with Receptors
Research indicates that the compound may act as a ligand for specific neurotransmitter receptors, potentially influencing synaptic transmission. For instance, studies on similar compounds have shown their effectiveness in modulating serotonin transporters (SERT), which are critical in mood regulation and are targets for antidepressant therapies .
Biological Activity
The compound has been investigated for several biological activities:
1. Anticancer Activity
Studies suggest that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being studied for its neuropharmacological effects. It may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which could have implications for treating mood disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
